molecular formula C14H14O3Se B1589694 Bis(4-methoxyphenyl) Selenoxide CAS No. 25862-14-0

Bis(4-methoxyphenyl) Selenoxide

Cat. No.: B1589694
CAS No.: 25862-14-0
M. Wt: 309.2 g/mol
InChI Key: SXEWETDJNQVWQY-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) Selenoxide: is an organoselenium compound known for its mild oxidizing properties. It is widely used in organic synthesis due to its ability to selectively oxidize various functional groups under mild conditions .

Mechanism of Action

Target of Action

Bis(4-methoxyphenyl) Selenoxide primarily targets thiols, sulfides, hydroquinone, catechol, and phosphine . These compounds play crucial roles in various biochemical reactions, and their oxidation can significantly impact the overall biochemical pathways.

Mode of Action

This compound interacts with its targets through oxidation reactions. It has been found to oxidize thiols to disulfides, sulfides to sulfoxides, hydroquinone or catechol to benzoquinones, and phosphine to phosphine oxide . Additionally, it has been used in combination with catalytic selenium dioxide for the oxidation of benzyl alcohols to benzaldehydes . An effective redox cycle between selenium and the dioxide is suggested .

Biochemical Pathways

The oxidation reactions catalyzed by this compound affect various biochemical pathways. For instance, the oxidation of thiols to disulfides can impact the redox status of cells, influencing processes like protein folding and signal transduction. Similarly, the oxidation of sulfides to sulfoxides can affect the metabolism of sulfur-containing compounds .

Pharmacokinetics

Given its molecular weight of 30922 Da , it is likely to have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its role as an oxidizing agent. By oxidizing thiols to disulfides, sulfides to sulfoxides, and other similar reactions, it can alter the chemical environment within cells, potentially affecting a wide range of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-methoxyphenyl) Selenoxide can be synthesized through the oxidation of bis(4-methoxyphenyl) selenide. A common method involves the use of hydrogen peroxide as the oxidizing agent in an aqueous medium . The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: Bis(4-methoxyphenyl) Selenoxide primarily undergoes oxidation reactions. It is known to oxidize thiols to disulfides, sulfides to sulfoxides, and hydroquinone or catechol to benzoquinones . It can also oxidize phosphines to phosphine oxides.

Common Reagents and Conditions:

    Oxidation of Thiols to Disulfides: Typically carried out in the presence of this compound under mild conditions.

    Oxidation of Sulfides to Sulfoxides: This reaction is also performed under mild conditions using this compound as the oxidizing agent.

    Oxidation of Hydroquinone or Catechol to Benzoquinones: Conducted under similar mild conditions.

Major Products Formed:

    Disulfides: from thiols

    Sulfoxides: from sulfides

    Benzoquinones: from hydroquinone or catechol

    Phosphine oxides: from phosphines

Scientific Research Applications

Chemistry: Bis(4-methoxyphenyl) Selenoxide is used as a mild and selective oxidizing agent in organic synthesis. It is particularly valuable for the oxidation of sensitive functional groups that might be degraded by harsher oxidizing agents .

Biology and Medicine:

Industry: In industrial applications, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its selective oxidizing properties make it a valuable reagent in the production of high-purity compounds.

Comparison with Similar Compounds

  • Dimethyl Selenoxide
  • Dibenzyl Selenoxide
  • Diphenyl Selenoxide

Comparison: Bis(4-methoxyphenyl) Selenoxide is unique due to its electron-rich aromatic rings, which enhance its reactivity and selectivity as an oxidizing agent. Compared to other selenoxides, it offers milder oxidizing properties, making it suitable for sensitive substrates .

Conclusion

This compound is a versatile and valuable compound in organic synthesis, known for its mild and selective oxidizing properties. Its applications span across chemistry, biology, medicine, and industry, making it an important reagent in various scientific and industrial processes.

Properties

IUPAC Name

1-methoxy-4-(4-methoxyphenyl)seleninylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3Se/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEWETDJNQVWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Se](=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456745
Record name Bis(4-methoxyphenyl) Selenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25862-14-0
Record name Bis(4-methoxyphenyl) Selenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxy-4-(4-methoxybenzeneseleninyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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